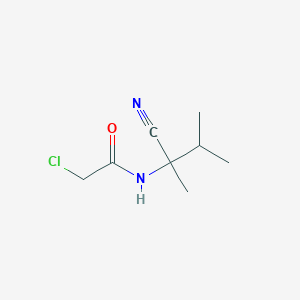
N-methylthiophene-2-carboximidoyl chloride
Übersicht
Beschreibung
“N-methylthiophene-2-carboximidoyl chloride” is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N-methylthiophene-2-carboximidoyl chloride” is represented by the InChI code1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3/b8-6- . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-methylthiophene-2-carboximidoyl chloride” has a molecular weight of 159.64 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Subheading Synthesis and Directed Lithiation
Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan have been synthesized using N-methyl- and N-(2,4,6-trimethyl)phenyl-2-carboximidoyl chlorides. These heteroaryl-2-imidates exhibit unique directed lithiation properties, with a predominant C5-lithiation, in contrast to the C3-lithiation seen in the oxazolino functionality. This regioselectivity is essential for synthetic applications, particularly in cases where C5-position is blocked, enabling alternative C3-lithiation pathways (Barcock et al., 1994).
Radiotherapeutic and Cytotoxic Applications
Subheading Radiosensitizers and Bioreductively Activated Cytotoxins
A series of nitrothiophene derivatives, including those with basic or electrophilic substituents, have been evaluated for their potential in radiotherapy and cytotoxic applications. Specifically, some compounds demonstrated the ability to act as radiosensitizers in hypoxic mammalian cells and displayed bioreductive activation, indicating their potential in targeted cancer therapies (Threadgill et al., 1991).
Chemical Synthesis and Catalysis
Subheading Novel Tridentate Ligand Formation
Research shows that N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides react with functionalized amines to form novel tridentate ligands. These ligands, whencombined with rhenium and technetium complexes, have been synthesized and characterized, demonstrating their potential in the field of organometallic chemistry and catalysis. Such ligands can significantly influence the properties and reactivity of the metal complexes they form (Huy et al., 2008).
Polymerization and Material Science
Subheading Ethylene Copolymerization Reactivity
Methylthiophene-fused trimethylcyclopentadienyltitanium trichloride complexes have been prepared and studied for their reactivity in ethylene copolymerization. These complexes demonstrate significant activity in incorporating various comonomers, highlighting their importance in the field of polymer science and material engineering. The study of their molecular structure and catalytic performance sheds light on new possibilities for designing efficient polymerization catalysts (Park et al., 2011).
Safety and Hazards
While specific safety and hazard information for “N-methylthiophene-2-carboximidoyl chloride” was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for specific safety instructions .
Eigenschaften
IUPAC Name |
N-methylthiophene-2-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAAJUHUDYVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylthiophene-2-carboximidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)






